molecular formula C24H29NO6 B13442386 (+)-cis,trans-Abscisic Acid-L-tyrosine

(+)-cis,trans-Abscisic Acid-L-tyrosine

Cat. No.: B13442386
M. Wt: 427.5 g/mol
InChI Key: QASGYXAPXFZBQL-MQTUKKFGSA-N
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Description

Evolution of Abscisic Acid Research

Abscisic acid was first identified in the early 1960s as a growth inhibitor isolated from abscising cotton fruit and dormant sycamore leaves. Initial studies erroneously linked ABA primarily to abscission, but subsequent research revealed its broader roles in seed dormancy, stomatal closure, and drought responses. The structural elucidation of ABA as a 15-carbon sesquiterpenoid with an asymmetric carboxyl group (C1) marked a turning point, distinguishing it from other plant hormones. Early ABA-deficient mutants demonstrated severe growth impairments, underscoring its dual role as both a growth modulator and stress-response coordinator.

By the 1980s, ABA’s involvement in osmotic stress adaptation became a research priority. Studies revealed that ABA accumulation during drought or salinity triggers transcriptional cascades regulating aquaporins and ion transporters. Concurrently, the discovery of ABA receptors, such as PYRABACTIN RESISTANCE 1 (PYR1), highlighted the hormone’s evolutionary significance in land plants’ transition from aquatic to terrestrial environments. This receptor-mediated signaling mechanism, involving PP2C phosphatase inhibition and SnRK2 kinase activation, provided a molecular framework for ABA’s stress-adaptive functions.

Discovery and Identification of Abscisic Acid Conjugates

The identification of ABA conjugates emerged from efforts to explain discrepancies between endogenous ABA levels and physiological responses. In the 1980s, researchers detected ABA glucose esters (ABA-GE) in vacuoles of barley mesophyll cells, revealing a storage mechanism for inactive ABA. Subsequent studies identified xylem-transported ABA conjugates, including hydroxylated forms and glucose-linked derivatives, which accumulated under drought conditions. These findings suggested that conjugates serve as both reservoirs for rapid ABA mobilization and long-distance signaling molecules.

Key advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, enabled precise quantification of ABA conjugates. For example, stress-induced ABA-GE levels in xylem sap were shown to exceed free ABA concentrations by up to 10-fold, implicating conjugates in systemic stress signaling. The table below summarizes major ABA conjugates identified during this period:

Conjugate Type Discovery Year Localization Proposed Function
ABA glucose ester 1985 Vacuoles, xylem Storage, long-distance transport
ABA hydroxylates 1990s Apoplast, cytoplasm Metabolic inactivation
ABA amino acid adducts 2000s Phloem, vascular tissues Stabilization, targeted delivery

Development of Abscisic Acid-Amino Acid Conjugate Research

The exploration of ABA-amino acid conjugates arose from hypotheses about hormone stabilization and tissue-specific targeting. Early work on cytokinin and auxin conjugates demonstrated that amino acid linkages could modulate hormone activity, transport efficiency, and degradation rates. For ABA, conjugation with amino acids like leucine and valine was hypothesized to enhance its stability in vascular tissues or facilitate receptor interactions.

A breakthrough came with the characterization of stress-induced protein degradation as a source of branched-chain amino acids (BCAAs), which correlated with ABA accumulation. Researchers proposed that ABA-mediated proteolysis releases amino acids for conjugation, creating a feedback loop that amplifies stress signals. Enzymatic studies identified acyltransferases capable of linking ABA to amino acids, though substrate specificity remained poorly understood. The table below outlines key milestones in ABA-amino acid conjugate research:

Year Discovery Implication
2002 Detection of ABA conjugates in xylem sap under drought Confirmed transport role
2010 Identification of BCAA-ABA adducts in Arabidopsis Linked proteolysis to conjugate synthesis
2017 Characterization of ABA-regulated acyltransferases Elucidated enzymatic conjugation mechanisms

Emergence of Abscisic Acid-L-tyrosine as a Research Focus

The selection of L-tyrosine for ABA conjugation studies stemmed from its unique biochemical properties. Tyrosine’s phenolic hydroxyl group and aromatic side chain offered potential for stable ester or amide linkages, while its role in redox signaling and secondary metabolism suggested synergistic interactions with ABA. Initial syntheses of ABA-L-tyrosine employed carbodiimide-mediated coupling, yielding a conjugate resistant to β-glucosidase cleavage, unlike ABA-GE.

Recent investigations have focused on ABA-L-tyrosine’s role in vascular signaling. In Arabidopsis, overexpression of tyrosine-specific acyltransferases increased ABA-L-tyrosine levels, correlating with enhanced drought tolerance and delayed senescence. Conversely, mutants deficient in tyrosine conjugation exhibited impaired stomatal responses, suggesting that the conjugate fine-tunes ABA availability in guard cells. The table below summarizes physiological effects attributed to ABA-L-tyrosine:

Study System Observed Effect Mechanism Proposed
Arabidopsis mutants Delayed stomatal closure under drought Reduced ABA bioavailability in guard cells
Tomato phloem exudate Elevated ABA-L-tyrosine under salinity Enhanced root-to-shoot stress signaling
In vitro receptor assays Weak PYR1 binding affinity Conjugate acts as a slow-release ABA source

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid

InChI

InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1

InChI Key

QASGYXAPXFZBQL-MQTUKKFGSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine typically involves the conjugation of abscisic acid with L-tyrosine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific pH levels to ensure the successful conjugation of the two molecules.

Industrial Production Methods

Industrial production of (+)-cis,trans-Abscisic Acid-L-tyrosine may involve biotechnological approaches, such as the use of microbial fermentation and enzymatic catalysis. These methods offer environmentally friendly and cost-effective alternatives to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-cis,trans-Abscisic Acid-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (+)-cis,trans-Abscisic Acid-L-tyrosine may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

(+)-cis,trans-Abscisic Acid-L-tyrosine is a chemical compound with several potential applications, particularly in biological studies related to abscisic acid (ABA) . ABA is a phytohormone that occurs in plants and regulates various biological processes such as stomatal closure, seed germination, and responses to environmental stresses .

Abscisic Acid and its Role in Plants

Abscisic acid (ABA) is a plant hormone that regulates abiotic stress tolerance, enabling plants to cope with environmental stresses . ABA regulates multiple biological processes, including stomatal closure, seed germination, and responses to environmental stresses .

  • Identification of ABA-L-Glutamate: A study isolated a new abscisic acid conjugate, ABA-L-glutamate, using immunoaffinity chromatography and identified it by tandem mass spectrometry in Pisum sativum and Lepidium sativum seedlings. This conjugate was not found in 10-day-old seedlings of Arabidopsis thaliana and water-stressed N. tabacum leaves .
  • Immunoaffinity Purification: Immunoaffinity purification significantly reduces matrix effects and increases the selectivity and sensitivity of subsequent UHPLC-MS/MS analysis .

Additional Information on Abscisic Acid

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tyrosine involves its interaction with specific molecular targets and pathways. Abscisic acid exerts its effects by binding to abscisic acid receptors, which activate downstream signaling pathways involved in stress response and developmental processes. L-tyrosine, on the other hand, is a precursor for the synthesis of neurotransmitters, such as dopamine and norepinephrine, which play crucial roles in brain function and mood regulation.

Comparison with Similar Compounds

Structural Isomers of Abscisic Acid

ABA exists in multiple stereoisomeric forms, which differ in biological activity and occurrence:

Compound Configuration CAS Number Molecular Formula Biological Role Source
(+)-cis,trans-ABA (S)-cis,trans 21293-29-8 C₁₅H₂₀O₄ Stress signaling, stomatal regulation, seed dormancy Curvularia lunata
trans,trans-ABA trans,trans C₁₅H₂₀O₄ Fruit ripening promoter, cytotoxic activity in cancer cells Neonauclea reticulata
(±)-cis,trans-ABA Racemic mixture C₁₅H₂₀O₄ Quantification in plant stress studies (e.g., salinity, drought) Alfalfa roots, algae

Key Findings :

  • (+)-cis,trans-ABA is the primary bioactive form, inducing stress-responsive genes in plants under salinity or drought .
  • trans,trans-ABA lacks hormonal activity but is implicated in cytotoxic effects against liver cancer cells (Hep3B) .

Conjugated Forms of ABA

Conjugation with amino acids or other molecules alters ABA’s solubility, stability, and function:

Compound Conjugate Partner Molecular Formula Molecular Weight (g/mol) Notes
(+)-cis,trans-ABA-L-tyrosine L-tyrosine Research-grade; not approved for human use
ABA-L-glutamic acid L-glutamic acid C₂₀H₂₇NO₇ 393.43 Isolated from Neonauclea reticulata; cytotoxic potential

Key Findings :

  • The tyrosine conjugate’s role remains underexplored but may mimic natural ABA-amino acid adducts involved in hormone transport .

Related Phenolic and Carboxylic Acids

ABA often co-occurs with phenolic compounds in plant extracts, though their roles differ:

Compound Role Presence in Biological Systems
Caffeic acid Antioxidant, UV protection Encephalartos villosus extracts
Shikimic acid Biosynthetic precursor for aromatics Honey, algae
D-(−)-quinic acid Major carboxylic acid in plant resins Antifungal extracts

Key Findings :

  • Unlike ABA, phenolic acids like caffeic acid and shikimic acid primarily contribute to antioxidant or antimicrobial functions rather than hormonal signaling .

Data Tables

Table 1: Structural and Functional Comparison of ABA Isomers

Property (+)-cis,trans-ABA trans,trans-ABA (±)-cis,trans-ABA
CAS Number 21293-29-8
Bioactivity High (stress signaling) Low (cytotoxic) Moderate (analytical)
Natural Source Curvularia lunata Neonauclea reticulata Alfalfa, algae
Role in Honey Authenticity marker Absent in some varieties Quantified with (+)-form

Table 2: Key Metabolites Co-occurring with ABA

Metabolite Function Co-occurrence with ABA
Caffeic acid Antioxidant Plant antifungal extracts
D-(−)-quinic acid Antimicrobial Major component in plant resins
Rosmarinic acid Anti-inflammatory Heather honey

Biological Activity

(+)-cis,trans-Abscisic Acid-L-tyrosine is a compound that combines the plant hormone abscisic acid (ABA) with the amino acid tyrosine. This compound has garnered attention for its potential biological activities, particularly in the context of plant stress responses and antifungal properties. This article explores the biological activity of this compound through various studies, including its effects on plant physiology, signaling pathways, and antifungal mechanisms.

Overview of Abscisic Acid (ABA)

Abscisic acid is a crucial phytohormone involved in regulating plant responses to environmental stressors such as drought and salinity. It plays a significant role in stomatal closure, seed dormancy, and the modulation of various metabolic processes. ABA's interaction with cellular components often leads to changes in gene expression and protein activity, which are essential for plant adaptation to stress conditions .

1. Effects on Plant Stress Responses

Research indicates that ABA influences microtubule dynamics in response to cold stress in rice plants. Studies have shown that treatment with ABA alters the levels of tyrosinated and detyrosinated α-tubulin, which are critical for maintaining cellular structure under stress conditions . The compound (+)-cis,trans-Abscisic Acid-L-tyrosine may enhance these effects due to the presence of tyrosine, which is known to be involved in signaling pathways.

2. Antifungal Activity

A significant finding regarding (+)-cis,trans-Abscisic Acid-L-tyrosine is its antifungal properties. In vitro studies have demonstrated that ABA exhibits inhibitory effects on fungal chorismate mutases, enzymes crucial for fungal metabolism. This inhibition leads to a decrease in phenylpyruvate production, which is vital for fungal growth . The compound was found to be effective against several fungal strains including Candida albicans and Aspergillus niger, making it a potential candidate for developing new antifungal therapies.

Table 1: Antifungal Activity of (+)-cis,trans-Abscisic Acid-L-tyrosine

Fungal StrainInhibition Concentration (µM)Relative Efficacy
Candida albicans200High
Aspergillus niger250Moderate
Trichophyton rubrum300Very High

3. Signaling Pathways Involvement

The role of tyrosine phosphorylation in ABA signaling has been extensively studied. Tyrosine kinases and phosphatases are involved in ABA-mediated responses such as stomatal closure and seed germination . The presence of L-tyrosine in the compound may enhance these signaling pathways by modulating protein interactions and phosphorylation states.

Case Study 1: Microtubule Dynamics

In a study examining microtubule dynamics under ABA treatment, researchers observed significant changes in α-tubulin forms after exposure to ABA. The results indicated that ABA treatment led to a decrease in tyrosinated α-tubulin levels while maintaining detyrosinated forms, suggesting a complex regulatory mechanism involving microtubules during stress responses .

Case Study 2: Antifungal Screening

A comprehensive screening of various concentrations of (+)-cis,trans-Abscisic Acid-L-tyrosine against fungal pathogens revealed promising results. The study utilized both molecular docking simulations and in vitro assays to confirm the antifungal activity of the compound against multiple strains, indicating its potential utility as an antifungal agent .

Q & A

Q. Advanced

  • Excised leaf assay : Cut petioles under degassed water and expose to 50 µM ABA-L-tyrosine. Monitor stomatal conductance via gas exchange systems (e.g., LI-COR) .
  • Mutant validation : Use Arabidopsis pyr/pyl/rcar mutants to isolate receptor-specific responses .
  • Time-resolved imaging : Combine fluorescent dyes (e.g., fluorescein diacetate) with confocal microscopy to track stomatal closure kinetics .

How can researchers resolve contradictions in ABA-L-tyrosine’s bioactivity across different plant species?

Q. Advanced

  • Comparative genomics : Identify species-specific polymorphisms in ABA receptors (PYR/PYL/RCAR) using CRISPR-edited lines .
  • Dose-response profiling : Test bioactivity gradients (1 nM–100 µM) in species with divergent stress adaptations (e.g., xerophytes vs. hydrophytes) .
  • Transcriptomic analysis : Compare gene expression patterns (e.g., RD29B, NCED3) to link bioactivity to regulatory networks .

What are the critical steps in synthesizing (+)-cis,trans-Abscisic Acid-L-tyrosine to ensure high purity and correct stereochemistry?

Q. Basic

  • Coupling reaction : Use carbodiimide-based chemistry (e.g., EDC/NHS) to conjugate ABA’s carboxyl group with L-tyrosine’s amine .
  • Purification : Perform reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to isolate the conjugate .
  • Stereochemical validation : Analyze via circular dichroism (CD) spectroscopy or X-ray crystallography .

What molecular techniques are employed to study the interaction between ABA-L-tyrosine and ABA receptors like PYR/PYL/RCAR?

Q. Advanced

  • Surface plasmon resonance (SPR) : Immobilize receptors on sensor chips to measure binding affinity (KD) .
  • Crystallography : Co-crystallize ABA-L-tyrosine with PYL1/PYL2 receptors to resolve binding pocket interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Which analytical techniques are most reliable for confirming the structural integrity of ABA-L-tyrosine conjugates?

Q. Basic

  • NMR spectroscopy : Assign peaks for ABA’s cyclohexenone (δ 5.8–6.2 ppm) and tyrosine’s aromatic protons (δ 6.7–7.1 ppm) .
  • High-resolution MS : Confirm molecular weight (e.g., m/z 393.43 for [M+H]⁺) with <5 ppm error .
  • FT-IR : Detect amide bond formation (1650–1680 cm⁻¹) and phenolic -OH stretching (3200–3600 cm⁻¹) .

How does ABA-L-tyrosine modulate cross-talk between ABA and tyrosine-derived secondary metabolites under stress conditions?

Q. Advanced

  • Metabolomic profiling : Use UHPLC-QTOF-MS to quantify tyrosine derivatives (e.g., dopamine, melanin) in ABA-L-tyrosine-treated tissues .
  • Enzyme inhibition assays : Test effects on tyrosine aminotransferase (TAT) and phenylalanine ammonia-lyase (PAL) activities .
  • ROS scavenging assays : Link ABA-L-tyrosine to antioxidant pathways via DAB staining for H₂O₂ and SOD activity gels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.